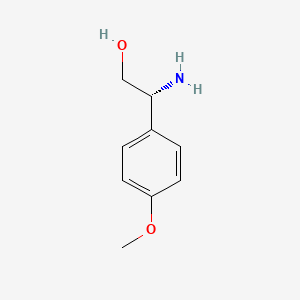

(R)-2-Amino-2-(4-methoxyphenyl)ethanol

Overview

Description

®-2-Amino-2-(4-methoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a methoxyphenyl group attached to an ethanol backbone. Its chiral nature makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Mechanism of Action

Target of Action

It’s worth noting that the compound is formed during the biocatalytic anti-prelog enantioselective reduction of 4-methoxyacetophenone (moap) using immobilized trigonopsis variabilis as2 .

Biochemical Pathways

It’s known that the compound can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .

Result of Action

It’s known that the compound can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response .

Action Environment

CCTCC M209061 cells was successfully conducted in the [C4MIM][PF6]-containing biphasic system with high conversion and enantioselectivity, and the reaction efficiency was further enhanced by adding [ChCl][Gly] to the reaction system .

Biochemical Analysis

Biochemical Properties

®-2-Amino-2-(4-methoxyphenyl)ethanol plays a significant role in biochemical reactions . It is formed during the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone (MOAP) using immobilized Trigonopsis variabilis AS2

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of ®-2-Amino-2-(4-methoxyphenyl)ethanol vary with different dosages in animal models. Specific information on threshold effects, as well as toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-methoxyphenyl)ethanol typically involves the reduction of 4-methoxyacetophenone. One common method is the asymmetric reduction using biocatalysts such as reductase enzymes. For instance, the biocatalytic reduction of 4-methoxyacetophenone using recombinant Escherichia coli expressing reductase Lp SDR has been reported to achieve high enantiomeric excess and conversion rates .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-methoxyphenyl)ethanol often involves the use of whole-cell biocatalysts. The reaction conditions are optimized to achieve high yields and purity. Parameters such as substrate concentration, reaction temperature, pH, and reaction time are carefully controlled to maximize the efficiency of the biocatalytic process .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-2-Amino-2-(4-methoxyphenyl)ethanol can yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylethanol .

Scientific Research Applications

®-2-Amino-2-(4-methoxyphenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antihistamine drugs.

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenylethanol: Similar in structure but lacks the amino group.

4-Methoxybenzyl alcohol: Contains a benzyl alcohol group instead of an ethanol backbone.

4-Methoxyacetophenone: Precursor in the synthesis of ®-2-Amino-2-(4-methoxyphenyl)ethanol.

Uniqueness

®-2-Amino-2-(4-methoxyphenyl)ethanol is unique due to its chiral nature and the presence of both amino and methoxyphenyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name |

(2R)-2-amino-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSMUSCZYUFHD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/new.no-structure.jpg)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2358452.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2358458.png)

![N-(3-ETHYLPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE](/img/structure/B2358459.png)

![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)

![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)

![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)

![3-Cyclopropyl-6-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2358474.png)